molecular formula C8H10BrN3O4 B395421 ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate CAS No. 351992-36-4

ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B395421
CAS No.: 351992-36-4
M. Wt: 292.09g/mol
InChI Key: OZTZXCSOJKMYDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted pyrazoles with various functional groups.

    Reduction: Amino-substituted pyrazoles.

    Hydrolysis: Pyrazole carboxylic acids.

Scientific Research Applications

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In proteomics, it may act by covalently modifying amino acid residues in proteins, thereby altering their structure and function. The nitro and bromine substituents can participate in various interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
  • Ethyl (4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetate
  • Ethyl (4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetate

Uniqueness

Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the specific combination of substituents on the pyrazole ring. The presence of both bromine and nitro groups provides distinct reactivity and biological activity compared to similar compounds. This makes it a valuable tool in research applications where specific modifications of proteins or other biomolecules are required .

Properties

IUPAC Name

ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZXCSOJKMYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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